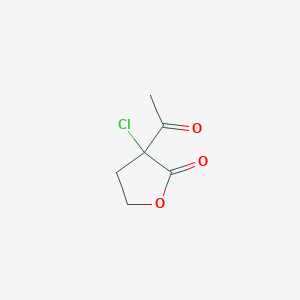

3-Acetyl-3-chlorodihydrofuran-2(3H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-acetyl-3-chlorooxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO3/c1-4(8)6(7)2-3-10-5(6)9/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCRRRIREKXQTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCOC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40952312 | |

| Record name | 3-Acetyl-3-chlorooxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2986-00-7 | |

| Record name | α-Acetyl-α-chloro-γ-butyrolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2986-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-3-chlorodihydrofuran-2(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-3-chlorooxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetyl-3-chlorodihydrofuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Acetyl-3-chlorodihydrofuran-2(3H)-one CAS number

An In-depth Technical Guide to 3-Acetyl-3-chlorodihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS Number 2986-00-7 , is a versatile heterocyclic intermediate of significant interest in the fields of pharmaceutical and agrochemical synthesis.[1][2] Its chemical structure, featuring a reactive acyl chloride and a lactone ring, makes it a valuable building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications. The compound is also known by several synonyms, including α-Acetyl-α-chloro-γ-butyrolactone and 2-Acetyl-2-chlorobutyrolactone.[1][3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 2986-00-7 | [1][2][4][5] |

| Molecular Formula | C₆H₇ClO₃ | [1][6][4] |

| Molecular Weight | 162.57 g/mol | [1][4] |

| Appearance | Colorless to yellow liquid or low melting point solid | |

| Density | 1.325 - 1.33 g/cm³ (at 15 °C) | [1][4][5] |

| Melting Point | 2.2-3.0 °C | [3][4][5] |

| Boiling Point | 54-55 °C (at 0.1 Torr); 306.1 °C (at 760 mmHg) | [1][4][5] |

| Flash Point | 147.8 °C | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

| Storage | Store at -20°C, dry and sealed | [3][7] |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application. A common method involves the chlorination of its precursor, 3-acetyldihydrofuran-2(3H)-one (also known as α-acetyl-γ-butyrolactone).

General Synthesis Workflow

The synthesis can be conceptually broken down into the formation of a salt from the starting lactone, followed by chlorination.

References

- 1. This compound | 2986-00-7 [chemnet.com]

- 2. chembk.com [chembk.com]

- 3. This compound [myskinrecipes.com]

- 4. 2986-00-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C6H7ClO3 | CID 102918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

Technical Guide: Physical Properties of 3-Acetyl-3-chlorodihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known physical properties of 3-Acetyl-3-chlorodihydrofuran-2(3H)-one, a key intermediate in pharmaceutical and agrochemical synthesis. This document includes tabulated physical data, detailed experimental protocols for property determination, and a visualization of its synthetic pathway.

Core Physical Properties

This compound is a halogenated lactone that presents as a colorless to yellow liquid or a low-melting solid. Its utility as a versatile intermediate in organic synthesis underscores the importance of understanding its physical characteristics for process development, reaction optimization, and safety assessments.

Quantitative Physical Data

The table below summarizes the key physical properties of this compound.

| Property | Value | Notes |

| Molecular Formula | C₆H₇ClO₃ | |

| Molecular Weight | 162.57 g/mol | |

| CAS Number | 2986-00-7 | |

| Appearance | Colorless to yellow liquid or semi-solid | May exist in different states at ambient temperature. |

| Melting Point | 2.2-3.0 °C | |

| Boiling Point | 54-55 °C | at 0.1 Torr (reduced pressure) |

| Density | 1.325 g/cm³ | at 15 °C |

| Solubility | Slightly soluble in Chloroform and Methanol | Qualitative assessment. |

| Spectral Data (IR) | Conforms to Structure | |

| Spectral Data (NMR) | Conforms to Structure |

Experimental Protocols

This section details the methodologies for determining the physical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid phase of the compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is in a solid state. If it is a liquid or semi-solid at room temperature, cool the sample until it solidifies.

-

Grind a small amount of the solidified sample into a fine powder using a mortar and pestle.

-

Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid is observed (the beginning of the melting range).

-

Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).[1][2][3][4]

Boiling Point Determination (Under Reduced Pressure)

Objective: To determine the boiling point of the compound at a specified reduced pressure to prevent decomposition at higher temperatures.

Apparatus:

-

Vacuum distillation apparatus (including a round-bottom flask, distillation head with thermometer adapter, condenser, and receiving flask)

-

Vacuum pump or water aspirator

-

Manometer

-

Heating mantle

-

Stirring bar

Procedure:

-

Assemble the vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.

-

Place the liquid sample of this compound and a stirring bar into the round-bottom flask.

-

Connect the apparatus to the vacuum source and the manometer.

-

Gradually reduce the pressure in the system to the desired level (e.g., 0.1 Torr).

-

Begin heating the sample while stirring.

-

Observe the temperature on the thermometer. The boiling point is the stable temperature at which the liquid is actively boiling and vapor is condensing and collecting in the receiving flask.[5][6][7][8]

Density Measurement (Pycnometer Method)

Objective: To determine the mass per unit volume of the liquid compound.

Apparatus:

-

Pycnometer (a glass flask with a specific volume)

-

Analytical balance

-

Thermometer

-

Constant temperature bath

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass (m1).

-

Fill the pycnometer with distilled water and place it in a constant temperature bath set to 15 °C until thermal equilibrium is reached.

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and record the mass of the pycnometer filled with water (m2).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with the liquid sample of this compound and bring it to 15 °C in the constant temperature bath.

-

Dry the outside and record the mass of the pycnometer filled with the sample (m3).

-

Calculate the density of the sample using the known density of water at 15 °C.[9][10][11]

Solubility Determination (Qualitative)

Objective: To qualitatively assess the solubility of the compound in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Place approximately 0.1 mL of liquid this compound into a test tube.

-

Add 1 mL of the solvent to be tested (e.g., chloroform, methanol) in small portions, vortexing after each addition.

-

Observe whether the compound dissolves completely to form a homogeneous solution.

-

Record the compound as soluble, slightly soluble, or insoluble based on visual inspection.[12][13][14][15][16]

Spectroscopic Analysis (FTIR and NMR)

Objective: To obtain the infrared and nuclear magnetic resonance spectra for structural confirmation.

General FTIR Procedure (Neat Liquid):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a drop of the liquid sample directly onto the ATR crystal.

-

Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).[17][18][19][20][21]

General NMR Procedure:

-

Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.[22][23][24][25][26]

Synthesis Workflow

This compound can be synthesized via the chlorination of the sodium salt of 2-acetyl-γ-butyrolactone. The following diagram illustrates the general workflow of this synthesis.

Caption: Workflow for the synthesis of this compound.

References

- 1. jk-sci.com [jk-sci.com]

- 2. westlab.com [westlab.com]

- 3. nsmn1.uh.edu [nsmn1.uh.edu]

- 4. scribd.com [scribd.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. scribd.com [scribd.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 15. iscnagpur.ac.in [iscnagpur.ac.in]

- 16. csub.edu [csub.edu]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 19. researchgate.net [researchgate.net]

- 20. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 21. eng.uc.edu [eng.uc.edu]

- 22. books.rsc.org [books.rsc.org]

- 23. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 24. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 25. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]

- 26. quora.com [quora.com]

In-Depth Technical Guide to the Chemical Properties and Reactivity of C6H7ClO3

Therefore, this guide will focus on a plausible, representative isomer, 3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione , and will present available information on its class of compounds (pyran-2,4-diones) to infer its likely chemical properties and reactivity. It is crucial to note that the data presented is based on structurally similar compounds and should be considered predictive rather than experimentally verified for 3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione itself.

Introduction

Substituted 2H-pyran-2,4(3H)-diones are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. The introduction of a chlorine atom and a methyl group to the pyran-dione scaffold, as in the case of 3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione, is expected to significantly influence its electronic properties, reactivity, and biological interactions. This guide aims to provide a comprehensive overview of the anticipated chemical properties and reactivity of this compound, drawing upon data from related structures.

Chemical Properties

Quantitative data for 3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione is not available. The following table summarizes key physicochemical properties of the closely related and well-characterized compound, Dehydroacetic acid (3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione), to provide an estimate.

| Property | Value (Dehydroacetic Acid) | Reference |

| Molecular Formula | C8H8O4 | [1] |

| Molecular Weight | 168.15 g/mol | [2] |

| Melting Point | 109-111 °C | [1] |

| Boiling Point | 269.9 °C at 760 Torr | [1] |

| Appearance | Yellow to orange crystalline solid | |

| Solubility | Soluble in ethanol and acetone; limited solubility in water. | |

| pKa | Not available | |

| LogP | Not available |

Spectral Data Interpretation (Predicted for 3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione):

-

¹H NMR: The spectrum would be expected to show a singlet for the methyl group protons, a signal for the vinylic proton, and a signal for the proton at the chiral center. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and carbonyl groups.

-

¹³C NMR: The spectrum would display signals for the methyl carbon, the two carbonyl carbons, the two olefinic carbons, and the carbon bearing the chlorine atom. The carbonyl carbons would appear significantly downfield.

-

IR Spectroscopy: Characteristic strong absorption bands would be expected for the C=O stretching vibrations of the dione functionality (typically in the range of 1700-1750 cm⁻¹). A C=C stretching vibration for the pyran ring would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of C6H7ClO3. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature, with a characteristic M+2 peak.

Chemical Reactivity and Stability

The reactivity of 3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione is predicted to be governed by the functionalities present in the molecule: the enone system, the dicarbonyl moiety, and the chloro substituent.

-

Nucleophilic Attack: The carbonyl carbons are electrophilic and susceptible to nucleophilic attack. The carbon atom bearing the chlorine is also an electrophilic center, potentially undergoing nucleophilic substitution reactions.

-

Reactions at the α-Carbon: The carbon atom adjacent to the carbonyl group and the chlorine atom is activated and could participate in various condensation reactions.

-

Stability: The compound is expected to be moderately stable. Like dehydroacetic acid, it may be moderately volatile in steam[3]. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place[4].

-

Hazardous Reactions: Strong oxidizing agents, strong acids, and strong bases are likely to be incompatible. Heating to decomposition may emit acrid smoke and irritating fumes, including hydrogen chloride gas[3].

Synthesis

A general synthetic route to 3-acyl-6-methyl-pyran-2,4-diones involves the acylation of the corresponding unsubstituted pyran-dione. Subsequent chlorination could potentially introduce the chloro-substituent. A plausible synthetic workflow is outlined below.

Figure 1. A proposed synthetic workflow for 3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione.

Experimental Protocol (Hypothetical):

A detailed experimental protocol for the synthesis of 3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione is not available in the reviewed literature. A general procedure for the chlorination of a similar dione structure would involve the following steps:

-

Dissolution: The starting material, 6-methyl-2H-pyran-2,4(3H)-dione, would be dissolved in a suitable inert solvent (e.g., dichloromethane or chloroform).

-

Addition of Chlorinating Agent: A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), would be added to the solution, likely at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: The progress of the reaction would be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture would be quenched, for example, with an aqueous solution of sodium bicarbonate. The organic layer would be separated, washed, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

-

Purification: The solvent would be removed under reduced pressure, and the crude product would be purified by a suitable method, such as column chromatography or recrystallization, to yield the pure 3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione.

Biological Activity and Toxicology

The biological activity of 3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione has not been specifically reported. However, the pyran-2,4-dione scaffold is present in various biologically active compounds. For instance, dehydroacetic acid is used as an antibacterial and antifungal agent[5]. It is plausible that the introduction of a chlorine atom could modulate this activity.

Derivatives of pyran-diones have been investigated for a range of biological effects, including antimicrobial and anticancer properties[5][6]. The specific toxicological profile of 3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione is unknown. For handling, standard laboratory safety precautions for chlorinated organic compounds should be followed, including the use of personal protective equipment such as gloves and safety goggles, and working in a well-ventilated area[7].

Conclusion

3-Chloro-6-methyl-2H-pyran-2,4(3H)-dione represents an understudied isomer of the chemical formula C6H7ClO3. While specific experimental data is scarce, its chemical properties and reactivity can be inferred from related pyran-dione structures. The presence of the chloro-substituent and the dione functionality suggests a versatile reactivity profile, making it a potentially interesting target for synthesis and further investigation in medicinal and materials chemistry. Future research is necessary to elucidate the precise chemical and biological characteristics of this compound.

Figure 2. Logical relationships of the presented information for C6H7ClO3.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. GlyTouCan:G82156FZ | C8H8O4 | CID 122903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to 3-Acetyl-3-chlorodihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Acetyl-3-chlorodihydrofuran-2(3H)-one, a key intermediate in organic synthesis. The document details its chemical nomenclature, including its IUPAC name and various synonyms, and presents its physicochemical properties in a structured format. Furthermore, this guide outlines a general synthetic protocol and discusses its applications, particularly in the development of pharmaceuticals and agrochemicals. A logical workflow diagram is provided to visualize its role in synthetic chemistry.

Nomenclature

The compound with the chemical formula C₆H₇ClO₃ is officially known by its IUPAC name and several synonyms.[1]

IUPAC Name: 3-acetyl-3-chlorooxolan-2-one[1][2]

Synonyms:

-

2-Acetyl-2-chlorobutyrolactone

-

3-Acetyl-3-chloro-dihydro-furan-2-one

-

3-Acetyl-3-chlorodihydro-2(3H)-furanone

-

alpha-Acetyl-alpha-chloro-gamma-butyrolactone

-

Acetoacetic acid, 2-chloro-2-(2-hydroxyethyl)-, gamma-lactone

-

Α-Chloroacetyl-Γ-butyrolactone[3]

-

2-Chloro-2-acetyl-cyclobutyl ester[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClO₃ | [1][2] |

| Molecular Weight | 162.57 g/mol | [1] |

| CAS Number | 2986-00-7 | [1][2] |

| Appearance | Colorless to yellow liquid; low melting point solid | [3] |

| Melting Point | 2.2-3.0 °C | [1][2][3] |

| Boiling Point | 54-55 °C at 0.1 Torr | [1][2][3] |

| Density | 1.325 g/cm³ at 15 °C | [1][2][3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| Storage | Refrigerator, under inert atmosphere; -20°C, dry, sealed | [1][3] |

Synthesis and Experimental Protocols

This compound is a crucial intermediate in various organic syntheses. A general method for its synthesis has been reported, highlighting its importance in chemical manufacturing.[4]

General Synthetic Protocol:

A common approach to synthesizing lactones with functional groups at the alpha position involves the manipulation of a precursor molecule. For this compound, a plausible synthetic route could involve the chlorination of an acetyl-substituted butyrolactone precursor.

A specific synthetic method is detailed in a patent, which describes the preparation of this compound.[4] While the full detailed protocol from the patent is not provided here, a generalized experimental workflow can be inferred:

-

Starting Material Preparation: The synthesis would likely begin with a readily available precursor such as α-acetyl-γ-butyrolactone.[5][6]

-

Chlorination: The key step is the selective chlorination at the tertiary carbon atom alpha to both the ketone and the lactone carbonyl groups. This can be achieved using various chlorinating agents.

-

Work-up and Purification: Following the reaction, the mixture is typically worked up to remove unreacted reagents and byproducts. This may involve aqueous extraction and washing. The crude product is then purified, often by vacuum distillation, to yield the final this compound.[1]

Applications and Role in Synthesis

This compound is primarily utilized as a versatile intermediate in organic synthesis.[3] Its bifunctional nature, containing both a lactone and a chlorinated acetyl group, allows for a variety of subsequent chemical transformations. This makes it a valuable building block in the synthesis of more complex molecules.[3]

Key application areas include:

-

Pharmaceuticals: It serves as a precursor in the development of active pharmaceutical ingredients (APIs).[3] The heterocyclic furanone core is a common motif in many biologically active compounds.

-

Agrochemicals: This compound is also used in the creation of novel compounds for crop protection.[3]

-

Research: In academic and industrial research, it is employed to investigate new reaction mechanisms and develop innovative synthetic methodologies.[3]

Logical Workflow Diagram

The following diagram illustrates the central role of this compound as a synthetic intermediate.

Caption: Synthetic workflow of this compound.

Conclusion

This compound is a significant chemical intermediate with a well-defined set of properties and a clear role in the synthesis of complex organic molecules. Its utility in the pharmaceutical and agrochemical industries underscores its importance. This guide provides essential technical information for professionals working with this versatile compound, from its fundamental properties to its synthetic applications.

References

- 1. 2986-00-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound [myskinrecipes.com]

- 4. WO2018023980A1 - Method for synthesizing prothioconazole intermediate 1-chloro-1-acetyl cyclopropane - Google Patents [patents.google.com]

- 5. 3-acetyl dihydrofuran-2(3H)-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. 2-Acetylbutyrolactone | C6H8O3 | CID 10601 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emergence of a Key Synthetic Intermediate: A Technical Guide to 3-Acetyl-3-chlorodihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-3-chlorodihydrofuran-2(3H)-one, a halogenated lactone, has emerged as a pivotal intermediate in the landscape of modern organic synthesis. Its unique structural features, combining a reactive acyl chloride with a versatile lactone ring, have positioned it as a valuable building block, particularly in the agrochemical sector. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and chemical properties of this compound, offering a crucial resource for researchers and professionals in chemical and pharmaceutical development. While the definitive first synthesis of this compound is not extensively documented in early academic literature, its recent prominence is intrinsically linked to the development of high-value commercial products, most notably the broad-spectrum fungicide, prothioconazole.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | References |

| Molecular Formula | C₆H₇ClO₃ | [1][2][3] |

| Molecular Weight | 162.57 g/mol | [1][2][3][4] |

| CAS Number | 2986-00-7 | [1][3][4] |

| Appearance | Colorless to yellow liquid/oil or low melting point solid | [1] |

| Melting Point | 2.2-3.0 °C | [1][3][5] |

| Boiling Point | 54-55 °C at 0.1 Torr | [1][3][5] |

| Density | 1.325 g/cm³ at 15 °C | [1][5] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [3][5] |

| Storage Conditions | -20°C, dry, sealed, under inert atmosphere. | [1][5] |

Discovery and History: A Tale of Industrial Importance

The history of this compound is not one of a celebrated discovery in academic circles but rather a testament to its critical role as a synthetic intermediate that became significant with the rise of a major agrochemical. Its importance is inextricably tied to the synthesis of prothioconazole, a highly effective triazole-based fungicide. The demand for efficient and scalable routes to prothioconazole spurred the development and patenting of synthetic pathways where this compound, also known by its synonym α-chloro-α-acetyl-γ-butyrolactone, is a key precursor.

Recent patent literature, particularly from the late 2010s onwards, highlights the strategic importance of this molecule. These patents outline methods for its preparation as a crucial step in the overall synthesis of the fungicide, indicating that its "discovery" in a practical sense is linked to the process optimization for this commercially valuable product. Therefore, the history of this compound is best understood through the lens of industrial process chemistry, where the need for a specific building block drove its efficient synthesis and subsequent commercial availability.

Experimental Protocols: Synthesis of a Versatile Intermediate

The synthesis of this compound is primarily achieved through the chlorination of its precursor, α-acetyl-γ-butyrolactone. The following protocols are based on methodologies described in recent patent literature.

Synthesis of the Precursor: α-Acetyl-γ-butyrolactone

The precursor can be synthesized via an intramolecular Claisen-Schmidt condensation.

Materials:

-

Ketene dimer

-

2-Chloroethanol

-

Sodium ethoxide (catalyst)

-

Toluene

-

32% Liquid caustic soda (NaOH solution)

-

Hydrochloric acid

Procedure:

-

Preparation of Chloroethanol Acetoacetate: In a suitable reaction vessel, combine ketene dimer, 2-chloroethanol, and a catalytic amount of sodium ethoxide. Heat the mixture to reflux (approximately 75°C) and maintain for 8 hours. After cooling to room temperature, the resulting product is chloroethanol acetoacetate.

-

Cyclization to α-Acetyl-γ-butyrolactone: To the vessel containing the chloroethanol acetoacetate, add toluene. With stirring, slowly add 32% liquid caustic soda, maintaining the temperature between 15-30°C. After the addition is complete, continue the reaction for 2 hours. Neutralize the reaction mixture to a pH of 7.5 with hydrochloric acid and stir for an additional hour. Allow the layers to separate, and collect the upper organic layer. The solvent is removed under vacuum to yield α-acetyl-γ-butyrolactone.

Synthesis of this compound

This protocol describes the direct chlorination of α-acetyl-γ-butyrolactone.[6]

Materials:

-

α-Acetyl-γ-butyrolactone

-

Inorganic base (e.g., NaOH, KOH, K₂CO₃, or Na₂CO₃)

-

Solvent (e.g., water, dichloromethane)

-

Chlorine gas

Procedure:

-

Salt Formation: In a reaction vessel, dissolve α-acetyl-γ-butyrolactone in a suitable solvent. Add at least one inorganic alkaline substance and stir until a precipitate is formed. Continue stirring until the precipitate dissolves, indicating the formation of the corresponding salt solution (a first solution).

-

Chlorination: Introduce chlorine gas into the first solution and allow the contact reaction to proceed to obtain a second solution.

-

Isolation: Allow the second solution to separate into layers. The organic layer contains the desired product, this compound, which can be isolated and purified by standard techniques such as distillation under reduced pressure.

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a two-stage process, starting from readily available precursors.

Caption: Synthetic workflow for this compound.

Application in Agrochemical Synthesis: The Prothioconazole Pathway

The primary application driving the interest in this compound is its use as a key intermediate in the synthesis of the fungicide prothioconazole. The following diagram illustrates a plausible reaction pathway where this intermediate plays a crucial role.

Caption: Role as an intermediate in prothioconazole synthesis.

Conclusion

This compound stands as a compelling example of a molecule whose significance is defined by its utility. While its formal discovery is not marked by a singular event, its history is being written in the patents and processes that underpin the production of vital agrochemicals. For researchers and professionals in organic synthesis, a thorough understanding of its properties and synthetic routes is essential for leveraging its potential in the development of new and improved chemical entities. The detailed protocols and workflows presented in this guide offer a solid foundation for the practical application of this versatile intermediate.

References

A Technical Guide to the Physicochemical Properties and Spectroscopic Characterization of 3-Acetyl-3-chlorodihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-3-chlorodihydrofuran-2(3H)-one, also known as α-acetyl-α-chloro-γ-butyrolactone, is a heterocyclic compound of interest in organic synthesis. Its bifunctional nature, incorporating both a lactone and a chlorinated acetyl group, makes it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical and agrochemical agents.[1][2] This technical guide provides a summary of the available physicochemical data for this compound and outlines a standard protocol for its spectroscopic characterization. While specific experimental spectra for this compound are not widely available in the public domain, this guide offers a comprehensive approach for its analysis upon synthesis or acquisition.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This information is crucial for its handling, storage, and for the interpretation of analytical data.

| Property | Value | Reference |

| CAS Number | 2986-00-7 | [1][3][4] |

| Molecular Formula | C₆H₇ClO₃ | [1][4] |

| Molecular Weight | 162.57 g/mol | [1][4] |

| Appearance | Colorless to yellow liquid/low melting point solid | [1][2] |

| Melting Point | 2.2-3.0 °C | [5][6] |

| Boiling Point | 54-55 °C at 0.1 Torr | [5][6] |

| Density | 1.325 g/cm³ at 15 °C | [5][6] |

Spectroscopic Characterization

While specific datasets for this compound are not publicly available, a comprehensive spectroscopic analysis would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below are the expected spectral features and a detailed experimental protocol for acquiring this data.

Expected Spectroscopic Data

Based on the structure of this compound, the following spectral characteristics can be anticipated:

| Technique | Expected Spectral Features |

| ¹H NMR | - A singlet for the acetyl group protons (-COCH₃).- Two multiplets for the diastereotopic methylene protons of the furanone ring (-CH₂-CH₂-O-). |

| ¹³C NMR | - A signal for the acetyl carbonyl carbon.- A signal for the lactone carbonyl carbon.- A signal for the quaternary carbon bearing the acetyl and chloro groups.- A signal for the acetyl methyl carbon.- Two signals for the methylene carbons of the furanone ring. |

| IR Spectroscopy | - A strong absorption band for the lactone carbonyl (C=O) stretching, typically around 1770-1800 cm⁻¹.- A strong absorption band for the ketone carbonyl (C=O) stretching, typically around 1715 cm⁻¹.- C-O stretching bands.- C-Cl stretching band. |

| Mass Spectrometry | - A molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom. - Fragmentation patterns corresponding to the loss of acetyl, chloro, and other fragments from the molecular ion. |

Experimental Protocols

The following section details the standard methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

A common method for the preparation of α-chloro-α-acetyl-γ-butyrolactone involves the chlorination of α-acetyl-γ-butyrolactone. The general steps are outlined in various patents and include:

-

Salt Formation: α-acetyl-γ-butyrolactone is reacted with an inorganic base (e.g., NaOH, KOH, Na₂CO₃, or K₂CO₃) in a suitable solvent to form the corresponding salt.

-

Chlorination: The resulting salt solution is then reacted with a chlorinating agent, such as gaseous chlorine, to yield the desired product.

-

Work-up: The reaction mixture is typically worked up by phase separation, with the organic layer containing the product.

-

Purification: The crude product is then purified, usually by distillation under reduced pressure.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled carbon experiment is performed.

-

A sufficient number of scans are acquired, often over a longer period due to the lower natural abundance of ¹³C.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation: A small drop of the neat liquid compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

A background spectrum of the clean plates is recorded first.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

The data is usually presented as transmittance (%) versus wavenumber (cm⁻¹).

-

3. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for separation and analysis.

-

Acquisition:

-

For GC-MS, the sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

-

The mass spectrometer is set to scan over a relevant mass range (e.g., m/z 40-400).

-

The resulting mass spectrum will show the relative abundance of different fragment ions.

-

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow for Spectroscopic Analysis

References

An In-depth Technical Guide to 3-Acetyl-3-chlorodihydrofuran-2(3H)-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Acetyl-3-chlorodihydrofuran-2(3H)-one, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document details its chemical and physical properties, provides established experimental protocols for its synthesis, and explores its significant role in the production of Vitamin B1. While direct biological activity of the title compound is not extensively documented, its importance as a precursor to bioactive molecules is thoroughly examined. This guide is intended to be a valuable resource for professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound, also known by synonyms such as 2-Acetyl-2-chloro-γ-butyrolactone, is a versatile chemical intermediate.[1][2] Its structure, featuring a reactive acyl chloride and a lactone ring, makes it a valuable building block for the construction of more complex heterocyclic compounds.[1] This guide aims to consolidate the available scientific and technical information on this compound, with a focus on its synthesis, properties, and applications in the pharmaceutical industry.

Chemical and Physical Properties

This compound is a colorless to yellow or clear orange oil, and it may exist as a low melting point solid.[1][3][4] It is slightly soluble in chloroform and methanol.[3] A summary of its key properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2986-00-7 | [1] |

| Molecular Formula | C₆H₇ClO₃ | [2] |

| Molecular Weight | 162.57 g/mol | [2] |

| Appearance | Colorless to yellow liquid/low melting point solid | [1][4] |

| Melting Point | 2.2-3.0 °C | [3][5] |

| Boiling Point | 54-55 °C at 0.1 Torr | [3][5] |

| Density | 1.325 - 1.33 g/cm³ (at 15 °C) | [2][3] |

| InChIKey | CYCRRRIREKXQTK-UHFFFAOYSA-N | [3] |

| SMILES | CC(=O)C1(C(=O)OCC1)Cl | [3] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the chlorination of the sodium salt of its precursor, 2-acetyl-γ-butyrolactone.

Synthesis of the Precursor: 2-Acetyl-γ-butyrolactone

A common industrial method for the preparation of 2-acetyl-γ-butyrolactone is the Claisen condensation of γ-butyrolactone with an acetate ester in the presence of a strong base.

Experimental Protocol: Synthesis of 2-Acetyl-γ-butyrolactone

-

Reaction: γ-butyrolactone is reacted with an acetic acid ester (e.g., ethyl acetate) in the presence of a strong base such as sodium methoxide.[6]

-

Procedure:

-

To a suitable reactor, continuously feed γ-butyrolactone, the acetic acid ester, and the strong base. The molar ratio of acetic acid ester to γ-butyrolactone should be between 1.0 and 6.0, and the molar ratio of the strong base to γ-butyrolactone should be between 0.9 and 1.6.[6]

-

Maintain the reaction temperature to facilitate the condensation reaction, forming the enolate of 2-acetyl-γ-butyrolactone.[6]

-

Withdraw the reaction mixture from the reactor either batchwise or continuously.[6]

-

Protonate the enolate by adding a suitable acid to yield 2-acetyl-γ-butyrolactone.[6]

-

The crude product can be purified by distillation.[6]

-

Chlorination to this compound

The chlorination of the salt of 2-acetyl-γ-butyrolactone is a key step to produce the title compound.

Experimental Protocol: Synthesis of this compound

-

Reaction: The sodium salt of 2-acetyl-γ-butyrolactone is reacted with gaseous chlorine in an aqueous solution.[7]

-

Procedure:

-

Dissolve 150 g (1 mol) of the sodium salt of 2-acetyl-γ-butyrolactone in 600 g of water in a suitable reaction vessel.[7]

-

Maintain the temperature of the solution between 20-30 °C.[7]

-

Bubble 77 g (1.1 mol) of gaseous chlorine through the solution over a period of 3 hours.[7]

-

After the addition of chlorine is complete, allow the two liquid phases to separate at room temperature.[7]

-

Separate the organic phase, which contains the product, this compound. The aqueous phase, containing sodium chloride, can be discarded.[7]

-

The organic phase can be further purified by distillation.[7]

-

Synthesis Workflow of this compound

Caption: Synthetic pathway from γ-butyrolactone to the target compound.

Spectroscopic Data

While many commercial suppliers state that the NMR and IR spectra conform to the structure of this compound, publicly available, detailed spectral data is scarce.[1][4] For its non-chlorinated precursor, 2-acetylbutyrolactone, 1H-NMR, 13C-NMR, and IR spectra are available and can serve as a reference.[8]

Based on the structure of this compound, the following characteristic spectroscopic features are expected:

-

¹H-NMR: Signals corresponding to the acetyl methyl protons and the two methylene groups of the furanone ring. The chemical shifts of the methylene protons would be influenced by the adjacent chlorine and carbonyl groups.

-

¹³C-NMR: Resonances for the carbonyl carbons of the acetyl and lactone groups, the quaternary carbon bearing the chlorine and acetyl groups, the two methylene carbons, and the methyl carbon of the acetyl group.

-

FT-IR: Strong absorption bands characteristic of the C=O stretching vibrations for the ketone and the γ-lactone.

Role in Pharmaceutical Synthesis

The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of pharmaceuticals, most notably Vitamin B1 (Thiamine).[9]

Synthesis of a Thiamine Intermediate

This compound can be converted to 3-chloro-4-oxopentyl formate, a precursor for the thiazole ring of thiamine.

Experimental Protocol: Synthesis of 3-chloro-4-oxopentyl formate

-

Reaction: this compound is reacted with formic acid in the presence of a catalytic amount of sulfuric acid.[10]

-

Procedure:

-

In a reaction vessel, combine this compound (1 equivalent), formic acid (3 equivalents), and a catalytic amount of sulfuric acid in toluene.[10]

-

Heat the mixture at reflux (approximately 90 °C) for around 22 hours under a nitrogen atmosphere.[10]

-

Monitor the reaction by a suitable method (e.g., gas chromatography) until the starting material is consumed.[10]

-

Cool the reaction mixture to room temperature and filter to remove any solid byproducts.[10]

-

Evaporate the solvent from the filtrate to obtain the crude product, 3-chloro-4-oxopentyl formate.[10]

-

The resulting 3-chloro-4-oxopentyl formate can then be reacted with thioformamide to form the thiazole ring of thiamine.

Role as a Pharmaceutical Intermediate

Caption: Role of the title compound as a key pharmaceutical intermediate.

Biological Activity

There is currently a lack of substantial published data on the direct biological activity or involvement in signaling pathways of this compound itself. Its primary biological relevance is derived from its role as a precursor to biologically active molecules like Vitamin B1. The focus of research has been on its synthetic utility rather than its intrinsic pharmacological properties.

Conclusion

This compound is a chemical intermediate of significant industrial importance, particularly in the pharmaceutical sector. This guide has provided a detailed overview of its chemical and physical properties, along with comprehensive experimental protocols for its synthesis. Its critical role as a precursor in the synthesis of Vitamin B1 has been highlighted, demonstrating its value in the production of essential medicines. While direct biological activity data for the title compound is limited, its utility as a versatile building block for complex, biologically active molecules is well-established. This document serves as a valuable technical resource for chemists and pharmaceutical scientists working with this important compound. Further research into novel applications and the potential for direct biological activity could open new avenues for its use.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 2986-00-7 [chemnet.com]

- 3. 2986-00-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. chembk.com [chembk.com]

- 6. US5789603A - Method for preparing 2-acetyl-γ-butyrolactone - Google Patents [patents.google.com]

- 7. DE10228407A1 - Process for the preparation of 2-acetyl-2-chloro-gamma-butyrolactone by reacting 2-acetyl-gamma-butyrolactone salt with chlorine in the presence of water - Google Patents [patents.google.com]

- 8. 2-Acetylbutyrolactone | C6H8O3 | CID 10601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP2937331A1 - A process for preparing an intermediate of vitamin b1 - Google Patents [patents.google.com]

Unveiling the Biological Potential of 3-Acetyl-3-chlorodihydrofuran-2(3H)-one: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Acetyl-3-chlorodihydrofuran-2(3H)-one is a halogenated γ-butyrolactone whose direct biological activities are not extensively documented in publicly available literature. However, its structural motifs—a furanone core, a γ-butyrolactone ring, and a halogen substituent—are present in numerous compounds with significant biological activities. This technical guide consolidates the existing, albeit indirect, evidence for the potential bioactivity of this compound by examining its classification as a potential oncology and enzyme inhibitor intermediate and the established activities of structurally related compounds. This document provides a comprehensive overview of the known cytotoxic, antimicrobial, and enzyme-inhibiting properties of analogous furanones and lactones, detailed experimental protocols for key biological assays, and visualizations of relevant workflows and pathways to guide future research into this compound of interest. While direct quantitative data for the title compound is absent, this guide serves as a foundational resource for researchers seeking to investigate its therapeutic potential.

Introduction: The Therapeutic Promise of the Furanone Scaffold

The furanone ring system, and specifically the γ-butyrolactone moiety, is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities. These activities include potent antimicrobial, antitumor, and anti-inflammatory properties. The introduction of a halogen atom, such as chlorine, can further modulate the biological profile of these molecules, often enhancing their potency and altering their mechanism of action.

This compound is identified as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its classification as a potential oncology drug and enzyme inhibitor intermediate suggests that its biological activity, or that of its downstream derivatives, is of significant interest. This guide will explore the biological activities of structurally similar compounds to build a case for the potential therapeutic applications of this compound.

Potential Biological Activities Based on Structural Analogs

In the absence of direct experimental data for this compound, this section summarizes the reported biological activities of structurally related furanones, γ-butyrolactones, and halogenated lactones.

Cytotoxic and Anticancer Activity

Halogenated furanones have demonstrated significant cytotoxicity against various cancer cell lines. The presence of the lactone ring and a halogen are often key features for this activity.

Table 1: Cytotoxicity of Structurally Related Furanone Analogs

| Compound/Analog Class | Cell Line(s) | Reported Activity (IC50) | Reference(s) |

| 3,4-dihalogenated 2(5H)-furanones | MAC13, MAC16 | Low micromolar to nanomolar range | |

| Epoxide derivative of 5-allyl-3,4-dichloro-2(5H)-furanone | MAC13, MAC16 | 50 nM | |

| Aziridine derivative of a pseudo acid chloride | MAC13, MAC16 | 30 nM | |

| Furanone analogues | Insect cell line SL2 | IC50 of 28.14 μM for compound 14 |

Antimicrobial and Antifungal Activity

The γ-butyrolactone scaffold is a known pharmacophore in the development of antimicrobial agents. Halogenation can further enhance this activity.

Table 2: Antimicrobial Activity of Structurally Related Lactone Analogs

| Compound/Analog Class | Target Organism(s) | Reported Activity (e.g., MIC) | Reference(s) |

| α-methylene-γ-butyrolactones | Methicillin-resistant Staphylococcus aureus (MRSA) | MICs ranging from 3.0 to 5.2 μM | |

| Synthetic β-aryl-δ-iodo-γ-butyrolactone | Proteus mirabilis | Bactericidal activity reported |

Enzyme Inhibition

The electrophilic nature of halogenated lactones makes them potential inhibitors of various enzymes, often through covalent modification of active site residues.

Table 3: Enzyme Inhibition by Structurally Related Lactone Analogs

| Compound/Analog Class | Target Enzyme | Type of Inhibition/Potency | Reference(s) |

| Haloenol lactones | Aldehyde dehydrogenase | Irreversible inactivation | |

| Dimedone-coupled 2,3-dihydrofuran derivatives | Staphylococcal Thioredoxin Reductase (SaTR) | Inhibition in the low to mid micromolar range |

Experimental Protocols

To facilitate the investigation of the biological activity of this compound, detailed protocols for key assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well microtiter plates

-

Target cell line

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility: Broth Microdilution Assay

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile saline (0.85%)

-

McFarland turbidity standards (0.5 standard)

-

Multi-channel pipette

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Perform serial two-fold dilutions of this compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. This will also dilute the compound to its final test concentration.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition Assay (General Protocol)

This is a general protocol that can be adapted for a specific enzyme of interest.

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Buffer solution at the optimal pH for the enzyme

-

Inhibitor (this compound)

-

96-well plate (UV-transparent if the reaction is monitored spectrophotometrically)

-

Microplate reader or spectrophotometer

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.

-

Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the inhibitor. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately begin monitoring the reaction by measuring the change in absorbance (or fluorescence) over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control without the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Further kinetic studies (e.g., varying substrate concentration) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Mandatory Visualizations

Experimental Workflows

Technical Guide: Physicochemical Properties of 3-Acetyl-3-chlorodihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Acetyl-3-chlorodihydrofuran-2(3H)-one is a substituted butyrolactone derivative. Its structure, featuring a reactive acyl chloride and a lactone ring, makes it a valuable building block in the synthesis of more complex molecules.[1] It is primarily utilized as an intermediate in the development of pharmaceuticals and agrochemicals.[1] Understanding the fundamental physicochemical properties of this compound is crucial for its effective application in research and development.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that specific thermochemical data, including enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity, are not available in published literature.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇ClO₃ | [2][3] |

| Molar Mass | 162.57 g/mol | [2] |

| CAS Number | 2986-00-7 | [3][4] |

| Melting Point | 2.2-3.0 °C | [1][2][5] |

| Boiling Point | 54-55 °C at 0.1 Torr | [1][2][5] |

| Density | 1.325 g/cm³ at 15 °C | [1][2][5] |

| Appearance | Colorless to yellow liquid; may exist as a low melting point solid. | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [5] |

Experimental Protocols

Detailed experimental protocols for the determination of the thermochemical data of this compound are not available due to the lack of published studies. However, for related furan and lactone derivatives, standard techniques such as static bomb calorimetry and Calvet microcalorimetry are employed to determine enthalpies of combustion and vaporization, respectively. These experimental values are then used to derive the standard molar enthalpies of formation.

Synthetic Utility

This compound serves as a key intermediate in the synthesis of various organic compounds. One notable application is its use in the preparation of 1-chloro-1-acetyl cyclopropane, an intermediate for the fungicide prothioconazole.[6]

The logical workflow for this synthesis is outlined below.

Caption: Synthetic pathway from this compound.

The process involves the hydrolysis and subsequent ring-opening and decarboxylation of the starting material, followed by a ring-closing reaction to form the cyclopropane derivative.[6]

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound. While there is a notable absence of specific thermochemical data in the scientific literature, the provided physical properties and its role as a synthetic intermediate offer valuable insights for researchers and professionals in drug development and chemical synthesis. Further experimental and computational studies are warranted to fully characterize the thermochemical properties of this important molecule.

References

- 1. This compound [myskinrecipes.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 2986-00-7 [chemnet.com]

- 4. This compound | C6H7ClO3 | CID 102918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2986-00-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. WO2018023980A1 - Method for synthesizing prothioconazole intermediate 1-chloro-1-acetyl cyclopropane - Google Patents [patents.google.com]

Navigating the Safety Profile of 3-Acetyl-3-chlorodihydrofuran-2(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 3-Acetyl-3-chlorodihydrofuran-2(3H)-one (CAS No. 2986-00-7). Due to the limited availability of a complete, formally issued Safety Data Sheet (SDS), this document synthesizes available data from various sources to offer a detailed safety profile. This guide is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 2986-00-7 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₆H₇ClO₃ | [2][3][4][5][7] |

| Molecular Weight | 162.57 g/mol | [2][3][7] |

| Appearance | Colorless to yellow liquid; Clear Orange Oil | [2][4][5][9] |

| Melting Point | 2.2-3.0 °C | [2][5][6] |

| Boiling Point | 54-55 °C at 0.1 Torr | [2][5][6] |

| Density | 1.325 g/cm³ at 15 °C | [2][5][6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [5] |

Hazard Identification and Classification

Based on available data, this compound is classified as a hazardous substance. The following table outlines its GHS classification.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1 | H314: Causes severe skin burns and eye damage |

Note: This classification is based on limited available data and should be handled with caution. A comprehensive toxicological assessment has not been identified.

The following diagram illustrates the GHS hazard pictograms associated with this compound.

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin and eyes.

-

Avoid inhalation of vapors or mists.

-

Use non-sparking tools and prevent electrostatic discharge.

Storage:

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Recommended storage is at -20°C, under an inert atmosphere.[2][5]

The following workflow outlines the recommended personal protective equipment for handling this compound.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

-

If on Skin: Immediately wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.

-

If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Information not available. Use extinguishing media appropriate for the surrounding fire.

-

Specific Hazards: Information not available.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures:

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

-

Prevent entry into waterways, sewers, basements, or confined areas.

Stability and Reactivity

-

Reactivity: No specific reactivity hazards have been identified.

-

Chemical Stability: Assumed to be stable under recommended storage conditions.

-

Conditions to Avoid: Information not available.

-

Incompatible Materials: Information not available.

-

Hazardous Decomposition Products: Information not available.

Toxicological and Ecological Information

The logical relationship for hazard response is depicted in the diagram below.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste must be handled as hazardous.

Disclaimer: This document is intended as a guide and is based on currently available information. It is not a substitute for a formal Safety Data Sheet. Users should conduct their own risk assessments and exercise caution when handling this chemical. No warranty, expressed or implied, is made.

References

- 1. echemi.com [echemi.com]

- 2. This compound [myskinrecipes.com]

- 3. 2986-00-7|3-Acetyl-3-chlorodihydrofuranone|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. 2986-00-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 2986-00-7 [chemnet.com]

- 9. This compound [myskinrecipes.com]

Unlocking the Potential of 3-Acetyl-3-chlorodihydrofuran-2(3H)-one: A Technical Guide to Future Research

For Immediate Release

[City, State] – [Date] – 3-Acetyl-3-chlorodihydrofuran-2(3H)-one, a versatile heterocyclic compound, stands as a promising scaffold for the development of novel therapeutics and specialized chemical agents. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, explores the untapped potential of this molecule, outlining key areas for future research and providing a framework for its synthetic manipulation and biological evaluation. While direct biological data on the title compound is limited, its structural alerts and the known activities of the broader dihydrofuranone class of molecules suggest a wealth of opportunities in medicinal chemistry and beyond.

Core Chemical and Physical Properties

This compound is a colorless to yellow liquid or low melting point solid.[1][2][3][4][5] Its key physicochemical properties are summarized below, providing a foundational dataset for its handling and characterization.

| Property | Value | References |

| CAS Number | 2986-00-7 | [4][6] |

| Molecular Formula | C₆H₇ClO₃ | [6] |

| Molecular Weight | 162.57 g/mol | [4][5][6][7] |

| Melting Point | 2.2-3.0 °C | [1][2][3][4][5][8] |

| Boiling Point | 54-55 °C at 0.1 Torr | [1][2][3][4][5][8] |

| Density | 1.325 g/cm³ at 15 °C | [1][2][3][4][5][8] |

| Appearance | Colorless to yellow liquid/low melting point solid | [1][2][3][4][5] |

Potential Research Areas and Synthetic Strategies

The presence of a reactive α-chloro ketone and a lactone ring makes this compound a highly versatile synthetic intermediate.[6] Its potential applications span several therapeutic areas, including neurotherapeutics, analgesia, and infectious diseases.

Neuroprotective and Anticonvulsant Agents

Derivatives of dihydrofuran-2(3H)-one have shown promise as anticonvulsant and neuroprotective agents. A key area of investigation is the development of inhibitors for enzymes such as Monoamine Oxidase B (MAO-B) and Catechol-O-Methyltransferase (COMT), which are implicated in the progression of Parkinson's disease.

Synthetic Approach: Nucleophilic substitution of the chlorine atom with various amines, thiols, or alcohols can yield a diverse library of derivatives. For instance, reaction with substituted anilines or benzylamines could lead to compounds with potential MAO-B inhibitory activity.

Figure 1: Proposed workflow for the synthesis and evaluation of neuroprotective agents.

Analgesic and Anti-inflammatory Drug Discovery

The dihydrofuranone scaffold is also a promising starting point for the development of novel analgesic and anti-inflammatory agents. Research has indicated that derivatives of this core structure can exhibit significant analgesic effects.

Synthetic Approach: Modification of the acetyl group, for example, through condensation reactions to form chalcones or other conjugated systems, could enhance anti-inflammatory activity. The chlorine can also be displaced by moieties known to interact with pain pathways.

Antimicrobial Agents

The discovery of new antimicrobial agents is a critical area of research. Dihydrofuranone derivatives have been identified as potential inhibitors of essential bacterial enzymes, such as Staphylococcal Thioredoxin Reductase (SaTrxR), a key enzyme in the antioxidant defense system of Staphylococcus aureus.

Synthetic Approach: The α-chloro ketone moiety is a classic electrophilic warhead that can covalently modify cysteine residues in the active sites of enzymes like SaTrxR. A focused library of derivatives with varying substituents on the dihydrofuranone ring could be synthesized to optimize potency and selectivity.

Figure 2: Proposed mechanism of action for antimicrobial activity.

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of a related compound, 1-chloro-1-acetyl cyclopropane, involves the chlorination of an acetoacetate derivative followed by a ring-closing reaction. A similar strategy could be adapted for the synthesis of the title compound. One patent describes the synthesis of this compound from 2-(2-haloethyl)-3-oxobutanoate. A key step involves the chlorination of the acetyl group with sulfonyl chloride.[9]

Illustrative Chlorination Step: To a solution of the acetyl precursor (1.0 eq) in a suitable solvent such as dichloromethane, cooled to 0 °C, is added sulfonyl chloride (1.1 eq) dropwise. The reaction is stirred at low temperature and monitored by TLC or GC for completion. Upon completion, the reaction is quenched with water, and the organic layer is washed, dried, and concentrated. The crude product can then be purified by distillation or chromatography.[9]

General Protocol for Amine Substitution

To a solution of this compound (1.0 eq) in a solvent like acetonitrile or dichloromethane is added the desired amine (1.1 eq) and a base such as triethylamine (1.2 eq). The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding 3-acetyl-3-(substituted-amino)dihydrofuran-2(3H)-one.

Biological Assay Protocols

This assay measures the activity of MAO-B through the detection of hydrogen peroxide produced during the oxidative deamination of the substrate.

-

Reagents: MAO-B enzyme, a suitable substrate (e.g., p-tyramine), a fluorometric probe, and a test compound.

-

Procedure: The test compound is pre-incubated with the MAO-B enzyme in an assay buffer. The reaction is initiated by the addition of the substrate and the probe. The fluorescence is measured over time at the appropriate excitation and emission wavelengths. The percentage of inhibition is calculated by comparing the rate of fluorescence generation in the presence and absence of the test compound.

This assay is based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by SaTrxR, which produces a colored product that can be measured spectrophotometrically.

-

Reagents: Purified SaTrxR, NADPH, DTNB, and the test compound.

-